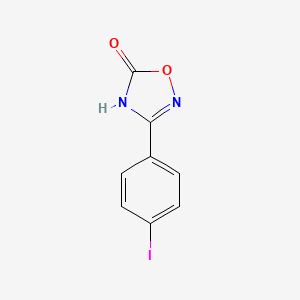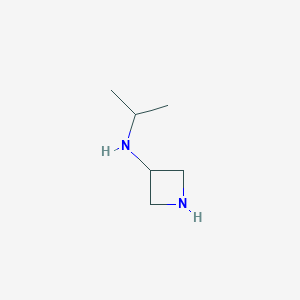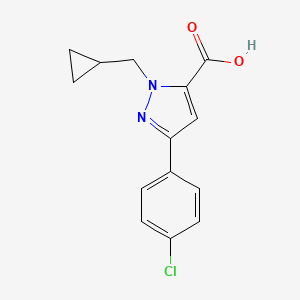![molecular formula C6H13ClFNO2S B13497808 [(3R)-piperidin-3-yl]methanesulfonyl fluoride hydrochloride](/img/structure/B13497808.png)
[(3R)-piperidin-3-yl]methanesulfonyl fluoride hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3R)-piperidin-3-yl]methanesulfonyl fluoride hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of a piperidine ring, a methanesulfonyl group, and a fluoride ion, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3R)-piperidin-3-yl]methanesulfonyl fluoride hydrochloride typically involves the reaction of piperidine derivatives with methanesulfonyl fluoride under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes rigorous quality control measures to ensure consistency and safety. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
[(3R)-piperidin-3-yl]methanesulfonyl fluoride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluoride ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming new products.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of piperidine derivatives and methanesulfonic acid.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases like sodium hydroxide, acids like hydrochloric acid, and various nucleophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various substituted piperidine derivatives, sulfonyl compounds, and fluoride-containing molecules.
Scientific Research Applications
[(3R)-piperidin-3-yl]methanesulfonyl fluoride hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl fluoride derivatives.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of serine proteases.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving protease activity.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of [(3R)-piperidin-3-yl]methanesulfonyl fluoride hydrochloride involves its interaction with molecular targets such as enzymes. The compound can form covalent bonds with the active sites of enzymes, inhibiting their activity. This inhibition is particularly significant in the case of serine proteases, where the compound binds to the serine residue in the active site, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
[(3R)-piperidin-3-yl]methanesulfonyl fluoride hydrochloride can be compared with other sulfonyl fluoride compounds, such as:
Methanesulfonyl fluoride: A simpler compound with similar reactivity but lacking the piperidine ring.
Trifluoromethanesulfonyl fluoride: A compound with a trifluoromethyl group, offering different reactivity and applications.
N-(2-aminoethyl)methanesulfonamide: A compound with an aminoethyl group, used in different biological applications.
The uniqueness of this compound lies in its combination of a piperidine ring and a methanesulfonyl fluoride group, providing a versatile platform for various chemical and biological studies.
Properties
Molecular Formula |
C6H13ClFNO2S |
|---|---|
Molecular Weight |
217.69 g/mol |
IUPAC Name |
[(3R)-piperidin-3-yl]methanesulfonyl fluoride;hydrochloride |
InChI |
InChI=1S/C6H12FNO2S.ClH/c7-11(9,10)5-6-2-1-3-8-4-6;/h6,8H,1-5H2;1H/t6-;/m1./s1 |
InChI Key |
JWUPNCQPYQMKPU-FYZOBXCZSA-N |
Isomeric SMILES |
C1C[C@H](CNC1)CS(=O)(=O)F.Cl |
Canonical SMILES |
C1CC(CNC1)CS(=O)(=O)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3,3-Difluoro-1-(methoxymethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B13497728.png)
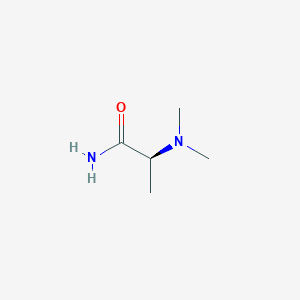

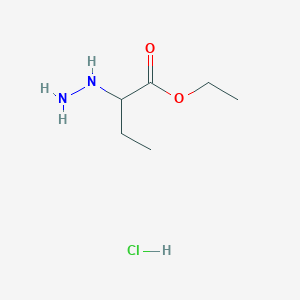
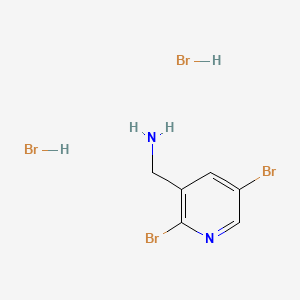
![2-[3-(Benzyloxy)azetidin-1-yl]acetic acid](/img/structure/B13497741.png)
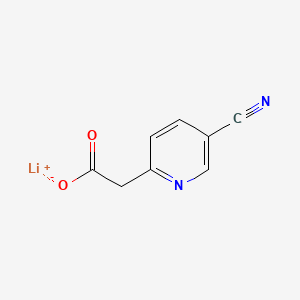
![N-[(4-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}phenyl)methyl]-N-methylacetamide hydrochloride](/img/structure/B13497758.png)
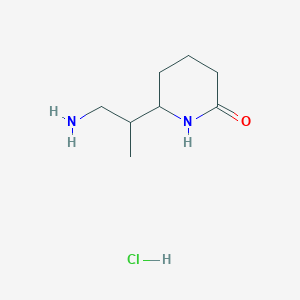
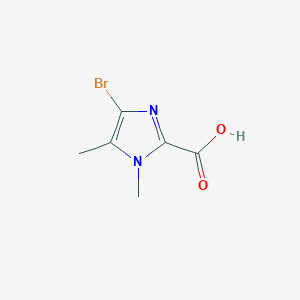
![2-[Ethyl(nitroso)amino]ethyl 3-(naphthalen-1-yl)-2-[(oxolan-2-yl)methyl]propanoate](/img/structure/B13497775.png)
